molecular formula C3H6N4O B15320925 (S)-1-(1H-Tetrazol-5-yl)ethan-1-ol

(S)-1-(1H-Tetrazol-5-yl)ethan-1-ol

Cat. No.: B15320925
M. Wt: 114.11 g/mol
InChI Key: ZWYNZPJMZMGOHH-REOHCLBHSA-N
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Description

(S)-1-(1H-Tetrazol-5-yl)ethan-1-ol is a chiral tetrazole derivative featuring an ethanol moiety directly bonded to the tetrazole ring. The tetrazole group (1H-tetrazol-5-yl) is a five-membered aromatic heterocycle containing four nitrogen atoms, known for its metabolic stability and role as a bioisostere for carboxylic acids in medicinal chemistry.

Properties

Molecular Formula

C3H6N4O

Molecular Weight

114.11 g/mol

IUPAC Name

(1S)-1-(2H-tetrazol-5-yl)ethanol

InChI

InChI=1S/C3H6N4O/c1-2(8)3-4-6-7-5-3/h2,8H,1H3,(H,4,5,6,7)/t2-/m0/s1

InChI Key

ZWYNZPJMZMGOHH-REOHCLBHSA-N

Isomeric SMILES

C[C@@H](C1=NNN=N1)O

Canonical SMILES

CC(C1=NNN=N1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1H-Tetrazol-5-yl)ethan-1-ol typically involves the reaction of a suitable precursor with azide sources under controlled conditions. One common method involves the cycloaddition of azides with nitriles to form the tetrazole ring, followed by reduction to introduce the ethan-1-ol group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1H-Tetrazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

(S)-1-(1H-Tetrazol-5-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-(1H-Tetrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and inhibit enzyme activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of (S)-1-(1H-tetrazol-5-yl)ethan-1-ol and analogous compounds:

Compound Name Key Substituents/Functional Groups Key Properties/Applications Reference
This compound -OH, ethanol moiety High hydrophilicity, chiral center
2-((1H-Tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanol (4d) -S-, -NO₂, phenyl group Thioether linkage, nitro group enhances electronic effects
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl]methyl]imidazole-4-propanoate (10) Phenyl, imidazole, ester group Lipophilic ester, potential CNS activity
6-(1H-Tetrazol-5-yl)-1H-indole monohydrate Indole ring Aromaticity, pharmacological activity (e.g., CD44 antagonism)
(1-(tert-Butyl)-1H-tetrazol-5-yl)methanol (1c) -CH₂OH, tert-butyl Steric hindrance from tert-butyl, reduced reactivity
Can159 (CD44 antagonist) Ethanol, indole, tetrazole High affinity for CD44, stabilizes protein dynamics

Physical and Chemical Properties

  • Solubility : The hydroxyl group in this compound increases aqueous solubility compared to ester or thioether derivatives (e.g., compound 10 has a logP shifted toward lipophilicity) .
  • Melting Points : While exact data for the target compound are unavailable, similar tetrazole derivatives exhibit melting points in the range of 150–250°C, influenced by substituents (e.g., nitro groups raise melting points) .

Key Research Findings

Stereochemical Influence : The (S)-configuration in the target compound may optimize interactions with chiral biological targets, as seen in enantioselective drug candidates .

Bioisosteric Utility : The tetrazole ring in Can159 mimics carboxylic acids, suggesting similar applications for this compound in prodrug design .

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